molecular formula C10H12W 10* B1172342 diplococcin CAS No. 1403-45-8

diplococcin

Cat. No.: B1172342
CAS No.: 1403-45-8
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Description

Diplococcin is a bacteriocin, a ribosomally synthesized antimicrobial peptide, produced by Streptococcus cremoris 346 (reclassified as Lactococcus lactis subsp. cremoris). It was first purified by Davey and Richardson (1981) using ammonium sulfate precipitation and column chromatography . Key characteristics include:

  • Molecular Weight: ~5,300 Daltons, derived from amino acid composition analysis .
  • Structure: Linear, non-pediocin-like peptide with high acidic and neutral amino acid content and one ornithine residue per molecule .
  • Stability: Heat-sensitive (75% activity loss after 1 minute at 100°C) and inactivated by proteolytic enzymes (trypsin, pronase) .
  • Activity Spectrum: Narrow, targeting closely related Gram-positive bacteria (e.g., Lactococcus and Streptococcus spp.) but ineffective against Gram-negative strains .
  • Genetic Basis: Production is plasmid-associated, as shown in S. cremoris 346 .

Properties

CAS No.

1403-45-8

Molecular Formula

C10H12W 10*

Synonyms

diplococcin

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Similar Bacteriocins

Property This compound Nisin (Class I) Lactococcin A (Class IId) Lacticin 481 (Class IIb)
Producing Strain S. cremoris 346 L. lactis subsp. lactis L. lactis subsp. cremoris L. lactis subsp. lactis
Molecular Weight ~5,300 Da ~3,500 Da ~2,300 Da ~3,900 Da
Structure Linear, non-modified Lantibiotic (modified) Linear, non-modified Two-peptide system
Genetic Determinant Plasmid-encoded Plasmid-encoded Plasmid-encoded Chromosomal/plasmid
Thermal Stability Unstable (75% loss at 100°C) Heat-stable Moderate stability Stable up to 100°C
pH Stability Not reported Stable (pH 2–7) Not reported Stable (pH 2–8)
Spectrum Narrow (Gram-positive) Broad (Gram-positive and some Gram-negative) Narrow (Gram-positive) Moderate (Gram-positive)
Mode of Action Membrane disruption (presumed) Binds lipid II, pore formation Pore formation Membrane depolarization
Applications Limited due to instability Food preservative Food biopreservation Dairy fermentation

This compound vs. Nisin

  • Classification : this compound (Class IId) lacks post-translational modifications, whereas nisin (Class I) is a lantibiotic with thioether bridges .
  • Activity : Nisin’s broad spectrum includes Clostridium and Listeria, while this compound targets only lactococci and streptococci .
  • Production : this compound is cell-associated, requiring extraction from producer cells, whereas nisin is secreted extracellularly .

This compound vs. Lactococcin A

  • Similarities : Both are Class IId, plasmid-encoded, and narrow-spectrum .
  • Differences : Lactococcin A has a lower molecular weight (~2,300 Da) and distinct genetic operons . This compound’s unique ornithine content suggests a different mechanism of membrane interaction .

This compound vs. Lacticin 481

  • Structure : Lacticin 481 is a two-peptide system (Class IIb), while this compound is a single peptide .
  • Stability : Lacticin 481 retains activity across a wider pH range (2–8), enhancing its utility in acidic foods like dairy products .

Research Findings and Implications

  • This compound’s Instability : Its heat sensitivity limits industrial applications compared to nisin and lacticin 481 .
  • Spectrum Specificity : this compound’s narrow activity may reduce collateral damage to beneficial microbiota, making it suitable for targeted microbial control .

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